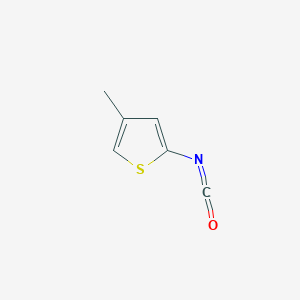

![molecular formula C11H16BrN5 B1277770 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956441-24-0](/img/structure/B1277770.png)

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

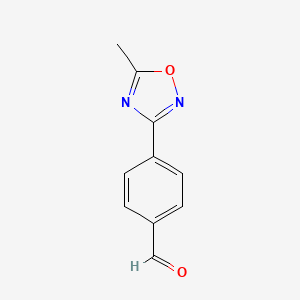

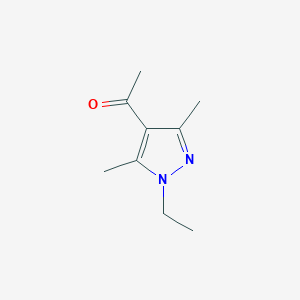

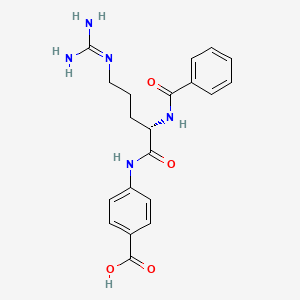

The compound “1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” is a pyrazole derivative with the molecular formula C11H16BrN5 . It has a molecular weight of 298.18 g/mol . The IUPAC name for this compound is 1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine .

Molecular Structure Analysis

The molecular structure of this compound was analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts . The supramolecular assembly is controlled by dispersion forces .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 297.05891 g/mol . The topological polar surface area is 61.7 Ų . The heavy atom count is 17 .科学的研究の応用

1. Medicinal Chemistry

Summary of Application

This compound has been explored for its potential in medicinal chemistry due to its structural similarity to pyrazole derivatives known for various pharmacological activities. It’s being investigated for its therapeutic potential against diseases like leishmaniasis and malaria .

Experimental Procedures

Researchers synthesized hydrazine-coupled pyrazole derivatives incorporating different moieties to enhance solubility and interactions with biological macromolecules. The synthesis involved multi-step reactions, including condensation and functional group transformations, under controlled laboratory conditions.

Results

The synthesized compounds exhibited promising antileishmanial and antimalarial activities. The results included IC50 values indicating the concentration required to inhibit 50% of the pathogen’s activity, providing a quantitative measure of the compound’s efficacy .

2. Organic Synthesis

Summary of Application

In organic synthesis, this compound serves as a precursor for creating complex molecules with potential applications in drug development and materials science .

Experimental Procedures

The compound is used in various synthetic pathways involving nucleophilic substitution reactions, where the bromine atom acts as a leaving group, allowing for the introduction of other functional groups.

Results

The successful synthesis of target molecules was confirmed through spectroscopic methods like NMR and IR, indicating the compound’s utility in constructing diverse molecular architectures .

3. Neuroscience Research

Summary of Application

Derivatives of this compound have been studied for their neurotoxic potential, particularly in relation to enzyme activity and oxidative stress in the brain .

Experimental Procedures

The study involved administering the compound to animal models and measuring changes in acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels, and behavioral parameters such as swimming potential and survival rate.

Results

The compound influenced AChE activity and MDA levels, suggesting its impact on neuronal functions and oxidative stress. Behavioral changes in the test subjects provided additional insights into the neurotoxic effects .

4. Material Science

Summary of Application

The compound’s unique structure makes it a candidate for creating novel materials with specific electronic or photonic properties.

Experimental Procedures

Researchers use the compound in the synthesis of fullerene derivatives, employing it in reactions to add functional groups to the fullerene core, which alters its electronic characteristics.

Results

The modified fullerenes exhibited altered electronic properties, which were characterized by various spectroscopic techniques, demonstrating the compound’s role in tuning material properties .

5. Pharmacology

Summary of Application

The compound is being assessed for its pharmacological profile, which includes a range of biological activities such as antibacterial, antifungal, and anti-inflammatory effects .

Experimental Procedures

Bioassays were conducted to evaluate the biological activity of the compound and its derivatives against various pathogens and inflammatory markers.

Results

The assays revealed significant inhibitory effects on bacterial and fungal strains, as well as on inflammatory processes, highlighting the compound’s broad pharmacological potential .

7. Catalysis Research

Summary of Application

This compound is being investigated for its role as a catalyst in organic reactions, potentially improving the efficiency and selectivity of chemical processes .

Results

Preliminary results indicate that the compound can act as an effective catalyst, with certain reactions showing improved yield and selectivity under the influence of this pyrazole derivative .

8. Agricultural Chemistry

Summary of Application

Researchers are exploring the use of this compound in agricultural chemistry, particularly as a component in the synthesis of novel pesticides or herbicides .

Experimental Procedures

The compound is incorporated into various formulations and tested against a range of agricultural pests and weeds. The efficacy is measured through field trials and laboratory assays.

Results

The trials suggest that derivatives of this compound could be effective in controlling certain pests, with ongoing studies to determine the optimal concentrations and application methods .

9. Environmental Chemistry

Summary of Application

In environmental chemistry, the compound’s derivatives are studied for their ability to remove pollutants from water and soil .

Experimental Procedures

The compound is used in adsorption studies, where its effectiveness in capturing heavy metals and organic pollutants is assessed. Various environmental conditions are simulated to test its performance.

Results

The compound has shown promise in adsorbing specific pollutants, with potential for development into a practical remediation tool .

10. Bioconjugation Techniques

Summary of Application

The bromine atom in the compound makes it suitable for bioconjugation, where it can be used to attach biomolecules to various surfaces or carriers .

Experimental Procedures

The compound undergoes reactions with biomolecules like proteins or antibodies, facilitating their immobilization on surfaces for biosensor applications.

Results

Successful bioconjugation has been demonstrated, with the compound enabling stable attachment and maintaining the biological activity of the conjugated molecules .

11. Nanotechnology

Summary of Application

Nanotechnology applications include the use of this compound in the synthesis of nanomaterials with potential electronic or therapeutic uses .

Experimental Procedures

The compound is involved in the preparation of nanoparticles, where it contributes to the control of particle size and surface functionality.

Results

Nanoparticles synthesized using this compound have exhibited desirable properties, such as increased solubility and targeted delivery capabilities .

12. Chemical Sensors

Summary of Application

The compound is being evaluated for its utility in chemical sensors, particularly for the detection of gases or ions .

Experimental Procedures

The compound is incorporated into sensor arrays and tested for its sensitivity and selectivity towards specific analytes.

Results

Initial tests show that sensors containing this compound can detect certain analytes with high sensitivity, indicating its potential use in developing new sensing technologies .

将来の方向性

Pyrazole derivatives, including this compound, have been the subject of numerous studies due to their wide range of pharmacological activities . Future research could focus on further elucidating the chemical properties, synthesis methods, and potential applications of this compound in various fields.

特性

IUPAC Name |

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN5/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17/h5,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFPYOFDZTGEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

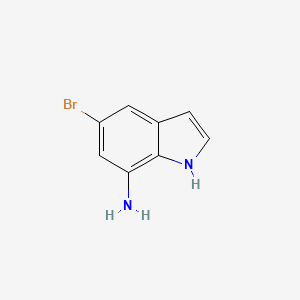

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)